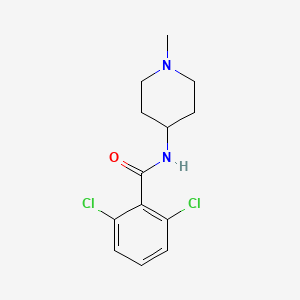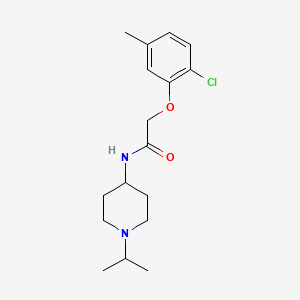![molecular formula C18H17F4N3S B5128414 N-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B5128414.png)
N-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been used recreationally for its euphoric and hallucinogenic effects. However, TFMPP has also gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
TFMPP acts on the central nervous system by binding to and activating serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. This results in an increase in the levels of serotonin in the brain, which is responsible for the psychoactive effects of TFMPP. TFMPP also has an affinity for the dopamine receptor, which may contribute to its euphoric effects.
Biochemical and Physiological Effects:
TFMPP has been shown to have various biochemical and physiological effects on the body. In addition to its effects on serotonin and dopamine receptors, TFMPP has been shown to increase the levels of norepinephrine, another neurotransmitter that regulates mood and arousal. TFMPP has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and sweating.
Advantages and Limitations for Lab Experiments
TFMPP has several advantages for lab experiments, including its ability to selectively activate serotonin receptors and induce apoptosis in cancer cells. However, TFMPP also has several limitations, including its potential for toxicity and its limited solubility in water.
Future Directions
There are several future directions for TFMPP research, including further investigation into its potential therapeutic applications in psychiatry, neurology, and oncology. Additionally, future research could focus on developing more selective and potent TFMPP analogs that have fewer side effects and greater efficacy. Finally, research could also focus on developing new methods for synthesizing TFMPP and other piperazine derivatives that are more efficient and environmentally friendly.
Synthesis Methods
TFMPP is synthesized through a multi-step process that involves the reaction of 1-(4-fluorophenyl)piperazine with 3-(trifluoromethyl)benzaldehyde in the presence of a reducing agent such as sodium borohydride. This reaction yields the intermediate 1-(4-fluorophenyl)-4-(3-trifluoromethylphenyl)piperazine, which is then reacted with thiocarbonyldiimidazole to form the final product, TFMPP.
Scientific Research Applications
TFMPP has been studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and oncology. In psychiatry, TFMPP has been investigated for its antidepressant and anxiolytic properties. Studies have shown that TFMPP can increase the levels of serotonin, a neurotransmitter that regulates mood, in the brain. This suggests that TFMPP may be useful in the treatment of depression and anxiety disorders.
In neurology, TFMPP has been studied for its potential neuroprotective effects. Studies have shown that TFMPP can protect neurons from oxidative stress and inflammation, which are two major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This suggests that TFMPP may be useful in the prevention and treatment of these diseases.
In oncology, TFMPP has been investigated for its potential anticancer properties. Studies have shown that TFMPP can induce apoptosis, or programmed cell death, in cancer cells. This suggests that TFMPP may be useful in the treatment of various types of cancer.
properties
IUPAC Name |
N-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3S/c19-14-4-6-15(7-5-14)23-17(26)25-10-8-24(9-11-25)16-3-1-2-13(12-16)18(20,21)22/h1-7,12H,8-11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZUSZPPQUXYNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=S)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5128338.png)
![2-chloro-5-(5-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5128344.png)
![5-[3-allyl-4-(benzyloxy)-5-ethoxybenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5128346.png)
![ethyl 1-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylate](/img/structure/B5128348.png)



![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5128381.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-N-(3-nitrobenzyl)-1-phenylmethanamine](/img/structure/B5128399.png)
![3-cyclohexyl-1-[(2-methylphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5128406.png)
![N-[2-(2-chlorophenyl)ethyl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B5128408.png)

![2-chloro-6-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5128425.png)
![4-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5128432.png)